2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide
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Overview
Description
2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE typically involves multiple steps. One common approach includes the reaction of 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol with 1-[(2-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable base and solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-ALLYL-5-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-BENZODIOXOL-5-YL)ACETAMIDE
- 2-{[3-ALLYL-5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE lies in its specific combination of fluorinated phenyl and pyrimidinyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H19F4N5OS |
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Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C24H19F4N5OS/c1-15-4-2-3-5-17(15)13-33-11-10-21(32-33)31-22(34)14-35-23-29-19(12-20(30-23)24(26,27)28)16-6-8-18(25)9-7-16/h2-12H,13-14H2,1H3,(H,31,32,34) |
InChI Key |
JONOACMCPPCQBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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